1-Iodo-2-propoxy-ethane
Overview
Description
1-Iodo-2-propoxy-ethane is an organic compound with the molecular formula C5H11IO It is a member of the ether family, characterized by the presence of an iodine atom attached to a propoxy group
Preparation Methods
The synthesis of 1-Iodo-2-propoxy-ethane typically involves the reaction of 2-propoxyethanol with iodine and a suitable base. One common method is as follows:
Reactants: 2-propoxyethanol, iodine, and a base such as potassium hydroxide.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Procedure: 2-propoxyethanol is mixed with iodine and the base in the solvent. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.
Chemical Reactions Analysis
1-Iodo-2-propoxy-ethane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2-propoxyethanol.
Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the iodine atom can yield 2-propoxyethane.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodo-2-propoxy-ethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of ethers and alcohols.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, may utilize this compound.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Iodo-2-propoxy-ethane exerts its effects involves the interaction of the iodine atom with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, where it is replaced by other nucleophiles. This process can alter the chemical properties of the compound, leading to the formation of new products with different biological or chemical activities.
Comparison with Similar Compounds
1-Iodo-2-propoxy-ethane can be compared with other similar compounds, such as:
Iodoethane: A simpler iodoalkane with the formula C2H5I. It lacks the propoxy group, making it less versatile in certain chemical reactions.
2-Iodoethanol: An alcohol with the formula C2H5IO. It has similar reactivity but different physical properties due to the presence of the hydroxyl group.
1-Iodo-2-methoxyethane: Another ether with the formula C3H7IO. It has a methoxy group instead of a propoxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the iodine atom and the propoxy group, which provides a balance of reactivity and stability, making it useful in a variety of chemical and biological applications.
Properties
IUPAC Name |
1-(2-iodoethoxy)propane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11IO/c1-2-4-7-5-3-6/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCSVCWUUUKJDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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